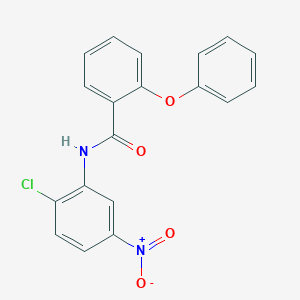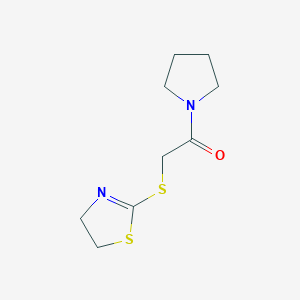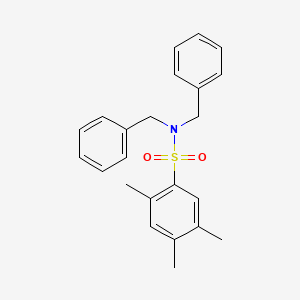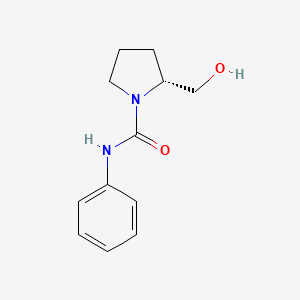![molecular formula C13H16ClNOS B7467286 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPME is a synthetic compound that belongs to the class of ketones and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects in the body. In laboratory experiments, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, which makes it ideal for use in various types of experiments. However, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone also has some limitations. It is not very soluble in water, which makes it challenging to use in certain types of experiments. Additionally, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has not been extensively studied in humans, which limits its potential applications in clinical research.
未来方向
There are several future directions for research on 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone. One area of research is to study the potential use of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone as a pharmacological agent for the treatment of various diseases. Another area of research is to study the mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new synthesis methods for 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone to improve its solubility and purity.
合成方法
The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base to form 4-chlorobenzylthioacetamide. This compound is then reacted with pyrrolidine and an oxidizing agent to form 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone.
科学研究应用
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has been studied for its potential use as a pharmacological agent for the treatment of various diseases such as cancer, diabetes, and inflammation. 2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISHTLQHGCJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)

![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)


![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)

![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467272.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)